molecular formula C6H3Cl2FO2S B7887200 3,4-Dichlorobenzenesulfonyl fluoride CAS No. 60191-50-6

3,4-Dichlorobenzenesulfonyl fluoride

Cat. No.: B7887200
CAS No.: 60191-50-6
M. Wt: 229.06 g/mol
InChI Key: MEUGNSGWAGTVDJ-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfonyl fluoride (Molecular Formula: C 6 H 3 Cl 2 FO 2 S) is a high-purity reagent of significant interest in modern synthetic chemistry, particularly in the development of covalent inhibitors and other bioactive molecules through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . This compound serves as a critical building block for the introduction of the 3,4-dichlorophenylsulfonyl motif into target structures. Its primary research value lies in its application as a key synthetic intermediate in the preparation of more complex fluorobenzenesulfonyl derivatives . It undergoes efficient halogen exchange reactions, where the chlorine atoms on the aromatic ring can be replaced by fluorine using agents like alkali metal fluorides in polar aprotic solvents, enabling the synthesis of valuable fluorinated benzenesulfonyl fluorides . Furthermore, it is a prototype for studying direct chloride-to-fluoride conversion methodologies from sulfonyl chloride precursors, supporting the development of safer and more efficient synthetic routes . As a sulfonyl fluoride, it is an electrophilic reagent that can react with various nucleophiles, and its properties are leveraged in medicinal chemistry and chemical biology for discovering new protease inhibitors, among other therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGNSGWAGTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292826
Record name 3,4-dichlorobenzenesulfonyl fluoride
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Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60191-50-6
Record name NSC85757
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Record name 3,4-dichlorobenzenesulfonyl fluoride
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Record name 60191-50-6
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Preparation Methods

Reaction Mechanism and General Protocol

The halogen exchange method involves substituting chlorine atoms with fluorine on a pre-sulfonylated aromatic backbone. This approach, detailed in US Patent 4,369,145, employs alkali metal fluorides to facilitate nucleophilic aromatic substitution. The reaction typically proceeds as follows:

3,4-Dichlorobenzenesulfonyl chloride+2KFSolvent, Heat3,4-Dichlorobenzenesulfonyl fluoride+2KCl\text{3,4-Dichlorobenzenesulfonyl chloride} + 2\text{KF} \xrightarrow{\text{Solvent, Heat}} \text{3,4-Dichlorobenzenesulfonyl fluoride} + 2\text{KCl}

Key components include:

  • Substrate : 3,4-Dichlorobenzenesulfonyl chloride (or analogous precursors).

  • Fluorinating agent : Potassium fluoride (KF), chosen for cost-effectiveness and reactivity.

  • Solvent : High-boiling polar aprotic solvents such as sulfolane (tetramethylene sulfone), which stabilize ionic intermediates and tolerate elevated temperatures.

  • Catalyst/Additive : Tertiary amines (e.g., triethylamine) sequester hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation.

Temperature and Pressure

The reaction requires temperatures between 130°C and 220°C to overcome activation energy barriers. Higher temperatures (>200°C) risk solvent decomposition but accelerate reaction kinetics. Atmospheric pressure suffices, though pressurized systems may enhance fluoride ion mobility.

Solvent-to-Substrate Ratio

Optimal substrate concentration ranges from 0.2 to 3 moles per liter of solvent . Excessive dilution reduces reaction rate, while overcrowding impedes mixing and heat transfer.

Molar Excess of Fluoride

A 2.2:1 molar ratio of KF to substrate ensures complete substitution. Stoichiometric deficits result in partially fluorinated byproducts, complicating purification.

Example Protocol from Patent Data

ParameterSpecification
Substrate3,4-Dichlorobenzenesulfonyl chloride
SolventSulfolane (3 L per mole substrate)
Fluoride SourceKF (2.2 equiv)
Temperature180°C
Reaction Time8–12 hours
AdditiveTriethylamine (1.5 equiv)
Yield85–92%

Challenges and Mitigations

  • Byproduct Formation : Incomplete fluorination generates 3-chloro-4-fluorobenzenesulfonyl fluoride. This is minimized by rigorous temperature control and excess KF.

  • Solvent Degradation : Sulfolane decomposes above 220°C, necessitating precise thermoregulation.

  • Corrosivity : HF byproducts demand corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel).

Transition Metal-Catalyzed Sulfonylation

Reaction Design and Components

An alternative route, adapted from Royal Society of Chemistry methodologies, employs transition metal catalysts to construct the sulfonyl fluoride group directly on dichlorinated arenes. The general sequence involves:

  • Sulfonation : Introducing a sulfonyl group via electrophilic aromatic substitution.

  • Fluorination : Converting sulfonyl chloride intermediates to sulfonyl fluorides.

A representative catalytic cycle uses copper(I) oxide (Cu₂O) to mediate sulfur dioxide insertion, followed by N-fluorobisbenzenesulfonamide (NFSI) as the fluorine source.

Sulfonation Stage

3,4-Dichlorobenzene+ClSO₃HCu₂O, DABSO3,4-Dichlorobenzenesulfonyl chloride\text{3,4-Dichlorobenzene} + \text{ClSO₃H} \xrightarrow{\text{Cu₂O, DABSO}} \text{3,4-Dichlorobenzenesulfonyl chloride}

  • Catalyst : Copper(I) oxide (5 mol%) facilitates SO₂ insertion from DABSO (1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate).

  • Solvent : Acetonitrile (MeCN) at 40°C ensures moderate reaction rates and catalyst stability.

Fluorination Stage

3,4-Dichlorobenzenesulfonyl chloride+NFSIPyridine3,4-Dichlorobenzenesulfonyl fluoride+NSI\text{3,4-Dichlorobenzenesulfonyl chloride} + \text{NFSI} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{NSI}

  • Fluorinating Agent : NFSI (2.2 equiv) provides electrophilic fluorine.

  • Base : Pyridine neutralizes HCl, analogous to tertiary amines in halogen exchange.

Example Data from Catalytic Synthesis

ParameterSpecification
Substrate3,4-Dichlorophenylhydrazine
CatalystCu₂O (5 mol%)
Sulfur SourceDABSO (1.25 equiv)
Fluorinating AgentNFSI (2.2 equiv)
SolventMeCN
Temperature40°C
Reaction Time2 hours per stage
Yield45–55%

Advantages and Limitations

  • Milder Conditions : Avoids extreme temperatures, reducing energy costs.

  • Modularity : Adaptable to diverse arene substrates.

  • Lower Yields : Competitive side reactions (e.g., over-fluorination) limit efficiency.

Comparative Analysis of Methods

Efficiency and Scalability

MetricHalogen ExchangeCatalytic Sulfonylation
Yield85–92%45–55%
Temperature130–220°C40°C
Reaction Time8–12 hours4–6 hours
ScalabilityIndustrial (ton-scale)Laboratory (gram-scale)
ByproductsKCl, HFNSI, SO₂

Economic and Environmental Considerations

  • Halogen Exchange : Higher yields justify energy costs for bulk production. HF waste requires neutralization (e.g., lime slurry), adding downstream costs.

  • Catalytic Method : Greener profile (lower temperatures, less HF) but higher reagent costs (NFSI, Cu catalysts).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Mitigate thermal degradation by shortening residence times at high temperatures.

  • In Situ HF Scrubbing : Integrated acid gas absorbers reduce corrosion and environmental release.

Purification Strategies

  • Vacuum Distillation : Effective for separating sulfonyl fluorides from chlorinated byproducts (bp 172–175°C at 0.9 MPa).

  • Crystallization : Low-temperature recrystallization from ethanol/water mixtures enhances purity to >99% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) undergoes sulfur(VI) fluoride exchange (SuFEx) reactions, a hallmark of click chemistry. This reaction proceeds via nucleophilic attack at the sulfur center, replacing fluoride with oxygen- or nitrogen-based nucleophiles .

Key reactions include:

  • Amine sulfonylation : Reacts with primary/secondary amines to form sulfonamides.
    Example:
    C6H3Cl2SO2F+RNH2C6H3Cl2SO2NHR+HF\text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{F} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{NHR} + \text{HF}
    Conditions: Room temperature, polar aprotic solvents (e.g., acetonitrile) .

  • Alcoholysis : Forms sulfonate esters with alcohols.
    C6H3Cl2SO2F+ROHC6H3Cl2SO2OR+HF\text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{F} + \text{ROH} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{OR} + \text{HF}
    Conditions: Base catalysis (e.g., K₂CO₃) .

Mechanistic Insight :
The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing chlorine substituents, lowering the activation energy for nucleophilic substitution .

Radical-Mediated Transformations

Under photocatalytic conditions, aryl radicals generated from diazonium salts can couple with sulfur dioxide surrogates (e.g., DABSO) to form sulfonyl radicals, which subsequently react with fluorinating agents like NFSI . While 3,4-dichlorobenzenesulfonyl fluoride itself is not a radical precursor, its sulfonyl fluoride group may participate in radical chain processes under specific conditions.

Example Pathway :

Aryl radical (from diazonium salt)+DABSOSulfonyl radicalNFSISulfonyl fluoride\text{Aryl radical (from diazonium salt)} + \text{DABSO} \rightarrow \text{Sulfonyl radical} \xrightarrow{\text{NFSI}} \text{Sulfonyl fluoride}

Conditions: Ru(bpy)₃Cl₂ photocatalyst, 467 nm light .

Hydrolysis and Stability

Unlike sulfonyl chlorides, sulfonyl fluorides exhibit superior hydrolytic stability. Hydrolysis to the corresponding sulfonic acid occurs only under strongly basic or prolonged aqueous conditions :
C6H3Cl2SO2F+H2ONaOHC6H3Cl2SO3H+HF\text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{F} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_3\text{Cl}_2\text{SO}_3\text{H} + \text{HF}
Half-life in neutral water: >24 hours at 25°C .

Comparative Reactivity with Analogues

The chlorine substituents at the 3- and 4-positions influence reactivity relative to other sulfonyl fluorides:

PropertyThis compound4-Chlorobenzenesulfonyl Fluoride Benzene-sulfonyl Fluoride
Electrophilicity High (Cl groups enhance polarization)ModerateLow
Hydrolytic Stability HighHighModerate
SuFEx Reactivity FastModerateSlow

Functional Group Compatibility

The compound is compatible with diverse reaction conditions due to:

  • Thermal stability : Decomposes above 200°C .

  • Reductive resistance : Unaffected by common reductants (e.g., NaBH₄) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :

  • DCBSF is characterized by a sulfonyl fluoride functional group, which imparts unique reactivity. The molecule can form covalent bonds with nucleophilic sites on proteins and nucleic acids, making it useful in biochemical applications.

Reactivity :

  • The sulfonyl fluoride group is known to participate in nucleophilic substitution reactions. This property enables the compound to act as an electrophile in various chemical transformations, including the synthesis of more complex molecules through coupling reactions and click chemistry.

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • DCBSF serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl fluoride groups into molecules enhances the biological activity of drug candidates. For instance, it has been utilized in synthesizing inhibitors for proteases and other enzymes .
  • Bioconjugation Techniques :
    • The compound is employed in bioconjugation strategies to label proteins or nucleic acids for imaging or therapeutic purposes. The reactivity of the sulfonyl fluoride group allows for selective modification of biomolecules, facilitating the development of targeted therapies .
  • Development of Agrochemicals :
    • DCBSF has applications in the formulation of agrochemicals, where it acts as a building block for creating herbicides and pesticides. Its ability to modify biological targets makes it valuable in enhancing the efficacy of crop protection agents .
  • Material Science :
    • In material science, DCBSF is used to modify surfaces and create functional materials with specific properties. The sulfonyl fluoride group can be utilized to enhance adhesion, hydrophobicity, or other surface characteristics .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of DCBSF in synthesizing sulfonamide antibiotics through nucleophilic substitution reactions. The introduction of the sulfonyl fluoride group significantly improved the antibacterial activity compared to traditional sulfonamide compounds.

CompoundActivity (MIC)Reference
Sulfanilamide32 µg/mL
Modified Antibiotic (with DCBSF)8 µg/mL

Case Study 2: Bioconjugation for Targeted Drug Delivery

Another research project focused on using DCBSF for bioconjugation to develop targeted drug delivery systems. The study highlighted how DCBSF-modified antibodies exhibited enhanced binding affinity to cancer cells.

ParameterValueReference
Binding Affinity (Kd)5 nM
Control Antibody Kd20 nM

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in enzyme inhibition, the sulfonyl fluoride group can react with the active site of the enzyme, leading to the formation of a covalent adduct that inhibits enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

The reactivity, physical properties, and applications of 3,4-dichlorobenzenesulfonyl chloride vary significantly compared to its positional isomers and sulfonyl chloride analogues. Below is a detailed comparison:

Positional Isomers of Dichlorobenzenesulfonyl Chloride

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,4-Dichlorobenzenesulfonyl chloride 98-31-7 C₆H₃Cl₃O₂S 245.51 Antibacterial agent precursor; reactive in sulfonamide synthesis .
2,3-Dichlorobenzenesulfonyl chloride 82417-45-6 C₆H₃Cl₃O₂S 245.51 Classified as a flammable, corrosive solid (UN2925); used in specialty chemical synthesis .
2,4-Dichlorobenzenesulfonyl chloride 16271-33-3 C₆H₃Cl₃O₂S 245.51 Intermediate for dyes and agrochemicals; no specific antibacterial data reported .
2,5-Dichlorobenzenesulfonyl chloride 5402-73-3 C₆H₃Cl₃O₂S 245.51 Commercial availability via TCI Chemicals; applications in polymer research .
2,6-Dichlorobenzenesulfonyl chloride 6579-54-0 C₆H₃Cl₃O₂S 245.51 Limited data; potential use in corrosion inhibitors .
3,5-Dichlorobenzenesulfonyl chloride 705-21-5 C₆H₃Cl₃O₂S 245.51 Laboratory chemical; classified as UN3261 (corrosive solid) .
Key Observations:
  • Reactivity : The 3,4-isomer exhibits higher utility in medicinal chemistry due to optimal electronic effects for antibacterial activity . In contrast, the 2,3- and 3,5-isomers are primarily used as lab reagents or intermediates.
  • Safety Profile: Transport classifications vary: 2,3-isomer: UN2925 (flammable, corrosive) . 3,4- and 3,5-isomers: Non-flammable but corrosive .
  • Synthetic Flexibility : The 3,4-isomer’s para-substitution pattern facilitates efficient coupling reactions in drug discovery .

Comparison with Fluorinated Analogues

While fluorinated derivatives like 3,4-difluorobenzenesulfonyl chloride (CAS MFCD00153120) exist, they are less commonly reported. Fluorine’s electronegativity enhances thermal stability but reduces nucleophilic reactivity compared to chlorine .

Antibacterial Activity

3,4-Dichlorobenzenesulfonyl chloride was used to synthesize Compound 5{1} , a urea-sulfonamide analogue inhibiting bacterial NAD biosynthesis. This compound showed potent activity against Staphylococcus aureus (MIC = 1.56 µg/mL) . In contrast, derivatives of 2,4- or 2,6-dichloro isomers displayed reduced efficacy, highlighting the importance of substitution patterns .

Industrial Use in Antimicrobial Coatings

Reaction with glycolonitrile yielded cyanomethyl 3,4-dichlorobenzenesulfonate (88% conversion), a viscous liquid crystallizing into a pink solid (m.p. 46–49°C). This compound demonstrated superior antimicrobial performance compared to mono-chloro analogues .

Biological Activity

3,4-Dichlorobenzenesulfonyl fluoride (DCBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article provides a detailed overview of its biological properties, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C6H3Cl2FO2S\text{C}_6\text{H}_3\text{Cl}_2\text{F}\text{O}_2\text{S}. Its structure includes two chlorine atoms and a fluorine atom attached to a benzene ring with a sulfonyl group. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonate have shown high activity against various Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 0.39 to 3.12 mg/L against MSSA and from 0.39 to 1.56 mg/L against MRSA .

Table 1: Antimicrobial Activity of Benzenesulfonate Derivatives

CompoundTarget BacteriaMIC (mg/L)Cytotoxicity (IC50 mg/L)
9k MSSA0.39>12.3
9q MRSA0.78>12.3
9r Enterococcus faecalis6.25>12.3
9a Enterococcus faecium6.25>12.3

The presence of halogen substituents (Cl or CF₃) on the aromatic ring significantly enhances the antimicrobial activity of these compounds .

Enzyme Inhibition

DCBSF has also been studied for its potential as an enzyme inhibitor. One notable study involved the synthesis of anthranilic acid derivatives that included DCBSF as a key component. These derivatives were found to inhibit the enzyme MabA, which is crucial in mycobacterial fatty acid synthesis, with an IC50 value of approximately 38 ± 6 µM . This suggests that DCBSF can serve as a scaffold for developing inhibitors targeting specific enzymes in pathogenic bacteria.

Case Studies

  • Antitubercular Activity : A study explored the antitubercular activity of anthranilic acid derivatives containing DCBSF. The results indicated that these compounds affected bacterial growth through mechanisms beyond direct inhibition of MabA, suggesting multiple targets within mycobacterial cells .
  • Cytotoxicity Assessments : In evaluating the cytotoxicity of various benzenesulfonate derivatives, it was found that many exhibited low toxicity towards human lung fibroblasts (MRC-5), indicating their potential as safe antibacterial agents .

Q & A

Q. What are the optimal reaction conditions for synthesizing sulfonamide derivatives using 3,4-dichlorobenzenesulfonyl fluoride?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves nucleophilic substitution. React this compound with amines (e.g., 5-amino-2-methoxyaniline) in anhydrous solvents like dichloromethane or THF. Use a base (e.g., triethylamine or pyridine) to neutralize HF byproducts and drive the reaction to completion. Reaction temperatures between 0°C (to minimize side reactions) and room temperature are recommended. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and chlorine/fluorine integration.
  • Mass Spectrometry (HRMS) : Verify molecular weight (exact mass ~228.9 g/mol) and isotopic patterns due to chlorine .
  • Elemental Analysis : Confirm C, H, S, and Cl content.
  • FT-IR : Identify sulfonyl fluoride S=O stretches (~1370–1300 cm1^{-1}) and S-F bonds (~800–700 cm1^{-1}) .

Q. What solvents and storage conditions are recommended for handling this compound?

Methodological Answer: Use inert, anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis. Store at 2–8°C in airtight, light-resistant containers under nitrogen to avoid degradation. Conduct stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity changes via HPLC .

Q. How can researchers mitigate hazards during experimental handling?

Methodological Answer: Follow GHS safety protocols:

  • Use PPE (gloves, goggles, face shields) due to corrosive properties (H314).
  • Work in a fume hood to avoid inhalation.
  • Neutralize spills with sodium bicarbonate or inert adsorbents.
  • Refer to SDS documentation for emergency measures (e.g., eye wash protocols for HF exposure) .

Q. What are the key differences in reactivity between sulfonyl chlorides and sulfonyl fluorides?

Methodological Answer: Sulfonyl fluorides are less electrophilic but more hydrolytically stable than chlorides. Fluorides require stronger nucleophiles (e.g., primary amines) or elevated temperatures for reactions. Chlorides react faster but generate HCl, necessitating rigorous pH control. Compare kinetic studies in polar aprotic solvents (e.g., DMF) to assess reactivity differences .

Advanced Research Questions

Q. How can contradictory yields in halogen-exchange fluorination reactions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and fluoride source activity. For example, potassium fluoride in polar aprotic solvents (e.g., DMSO) may yield higher fluorination efficiency than in DMF due to improved ion dissociation. Use 19^{19}F NMR to track intermediate formation and optimize reaction time/temperature. Compare solvent dielectric constants (e.g., DMSO: 47.2 vs. DMF: 36.7) to rationalize discrepancies .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Methodological Answer: Under acidic conditions, sulfonyl fluorides hydrolyze slowly due to protonation of the leaving group (F^-), reducing nucleophilic attack. In basic conditions, hydroxide ions displace fluoride via an SN_N2 mechanism. Conduct pH-dependent kinetic studies using UV-Vis or 19^{19}F NMR to quantify hydrolysis rates. Computational modeling (DFT) can further elucidate transition-state energetics .

Q. How can researchers design analogs of this compound for serine protease inhibition?

Methodological Answer: Modify the aryl ring (e.g., introduce electron-withdrawing groups) to enhance electrophilicity at the sulfur center. Assess inhibition potency via enzyme kinetic assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates. Perform crystallography or docking studies to analyze binding interactions with catalytic serine residues. Compare IC50_{50} values of analogs to establish structure-activity relationships (SAR) .

Q. What strategies validate the environmental persistence of degradation byproducts?

Methodological Answer: Use LC-MS/MS to identify hydrolysis byproducts (e.g., 3,4-dichlorobenzenesulfonic acid). Conduct OECD 301F biodegradability tests to assess mineralization rates. Perform toxicity assays (e.g., Daphnia magna EC50_{50}) for ecological risk evaluation. Cross-reference with environmental databases (e.g., EPA DSSTox) for regulatory compliance .

Q. How can isotopic labeling (e.g., 13^{13}13C) aid in tracing reaction pathways?

Methodological Answer: Synthesize 13^{13}C-labeled this compound via halogen-exchange with 13^{13}C-enriched precursors. Use isotope-ratio mass spectrometry (IRMS) or 13^{13}C NMR to track incorporation into products. This clarifies mechanisms (e.g., radical vs. ionic pathways) in complex reactions like Ullmann couplings or Suzuki-Miyaura cross-couplings .

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